![molecular formula C17H19N3O2 B5885630 4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5885630.png)
4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide is an organic compound that features a benzamide core with a butanoylamino group and a pyridin-3-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline with butanoyl chloride under basic conditions to form 4-(butanoylamino)aniline.
Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using pyridin-3-ylmethyl chloride and the previously synthesized 4-(butanoylamino)aniline.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Pyridin-3-ylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the benzamide or pyridin-3-ylmethyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(butanoylamino)-N-(pyridin-2-ylmethyl)benzamide
- 4-(butanoylamino)-N-(pyridin-4-ylmethyl)benzamide
- 4-(butanoylamino)-N-(pyridin-3-ylethyl)benzamide
Uniqueness
4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its binding affinity and specificity towards molecular targets. This structural uniqueness can result in different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-4-16(21)20-15-8-6-14(7-9-15)17(22)19-12-13-5-3-10-18-11-13/h3,5-11H,2,4,12H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYUETUGHQSMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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